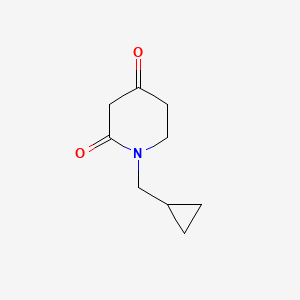
2-(2,6-Difluoro-3-methylphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Difluoro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H12F2O2 It is a fluorinated arylcarboxylic acid, which means it contains a benzene ring substituted with fluorine atoms and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-3-methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Difluoro-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds .
Wissenschaftliche Forschungsanwendungen
2-(2,6-Difluoro-3-methylphenyl)butanoic acid has several scientific research applications, including:
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2,6-Difluoro-3-methylphenyl)butanoic acid involves its interaction with molecular targets and pathways. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluorophenylbutanoic acid
- 3-Fluorophenylbutanoic acid
- 2,6-Difluorophenylacetic acid
Uniqueness
2-(2,6-Difluoro-3-methylphenyl)butanoic acid is unique due to the presence of two fluorine atoms and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H12F2O2 |
|---|---|
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
2-(2,6-difluoro-3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-3-7(11(14)15)9-8(12)5-4-6(2)10(9)13/h4-5,7H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
YYGMDYDPXFKXJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=C(C=CC(=C1F)C)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


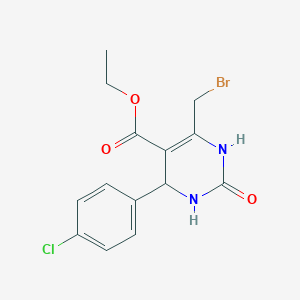
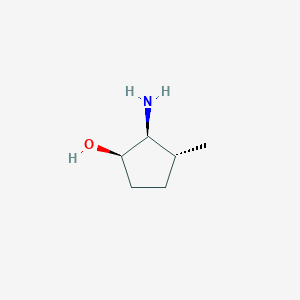

![2,6-Diazaspiro[3.4]octan-8-one](/img/structure/B13325201.png)

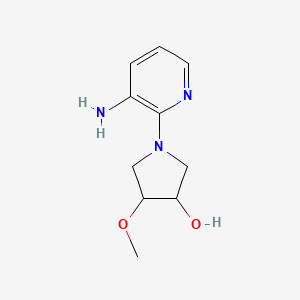
![[2-(4-Acetylamino-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinolin-1-yl]-acetic acid](/img/structure/B13325212.png)
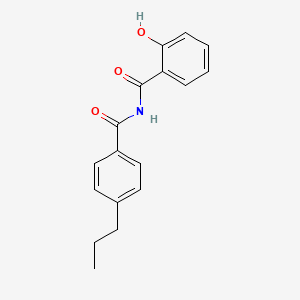
![4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13325219.png)
![6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13325222.png)
![tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate](/img/structure/B13325226.png)
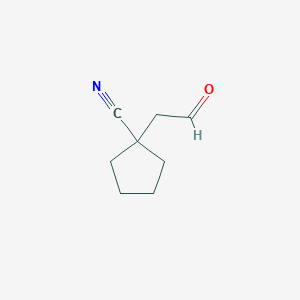
amine](/img/structure/B13325240.png)
